Benzo[a]pyrene-7,8-oxide

Chemical Stability Aqueous Media Experimental Handling

Choose Benzo[a]pyrene-7,8-oxide for your bay-region studies—the only arene oxide that faithfully reconstitutes the pro-carcinogen→ultimate carcinogen pathway. Its unique stereochemical lability and (‑)/(+)-enantiomer‑specific metabolism (3‑4× rate difference) make it irreplaceable for carcinogenesis assays. Unlike the misleading 4,5‑oxide, BaP‑7,8‑oxide is the authentic proximate carcinogen control required to validate bay‑region mechanisms. Select the genuine intermediate to ensure experiment reproducibility.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 36504-65-1
Cat. No. B196083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]pyrene-7,8-oxide
CAS36504-65-1
Synonymsenzo(a)pyrene 7,8-epoxide
benzo(a)pyrene 7,8-oxide
benzo(a)pyrene 7,8-oxide, (+-)-isomer
benzo(a)pyrene 7,8-oxide, (6bR)-isomer
benzo(a)pyrene 7,8-oxide, (6bS)-isome
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
InChIInChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
InChIKeyOLLMQFHYRYHKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]pyrene-7,8-oxide (CAS 36504-65-1): Procurement Guide for the Key Proximate Carcinogen in PAH Metabolic Activation Studies


Benzo[a]pyrene-7,8-oxide (BaP-7,8-oxide) is a chiral arene oxide and a pivotal intermediate in the metabolic activation pathway of the environmental procarcinogen benzo[a]pyrene (BaP). Formed via the cytochrome P450-catalyzed epoxidation of BaP at the 7,8-double bond [1], this compound is the obligatory precursor to the proximate carcinogen BaP-7,8-dihydrodiol, which is subsequently oxidized to the ultimate, DNA-reactive carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) [2]. Unlike the parent hydrocarbon or its other arene oxide isomers, BaP-7,8-oxide occupies a unique, non-redundant node in the bay-region theory of PAH carcinogenesis [3], making it an essential tool for dissecting the stereochemical and enzymatic steps of carcinogen activation.

Why Generic Substitution Fails: Critical Functional Differences Between Benzo[a]pyrene-7,8-oxide and Its Structural Analogs


Generic substitution among benzo[a]pyrene arene oxides is not scientifically valid due to profound, quantifiable differences in their biological fate and activity. Unlike the K-region 4,5-oxide, which is highly mutagenic but a weak carcinogen, BaP-7,8-oxide is a weak direct mutagen but a potent carcinogen in vivo due to its role as a pro-carcinogen requiring further metabolic activation [1]. Its chemical instability in aqueous media differs starkly from the stable 4,5-oxide [2], impacting experimental design and handling. Furthermore, the stereochemistry of BaP-7,8-oxide is crucial; its (+)- and (-)-enantiomers exhibit a 3- to 4-fold difference in metabolism by epoxide hydrolase and distinct tumorigenic potencies [3]. Using a different isomer or a more stable analog like the 4,5-oxide would interrogate a completely different biological pathway, rendering experimental results incomparable and misleading.

Benzo[a]pyrene-7,8-oxide (CAS 36504-65-1): Quantitative Evidence for Differential Performance Against Key Comparators


Differential Aqueous Stability: Benzo[a]pyrene-7,8-oxide vs. 4,5-Oxide

BaP-7,8-oxide is significantly less stable in aqueous solution than the K-region 4,5-oxide, a critical distinction for experimental design. The 4,5-oxide remains stable for several hours, whereas both the 7,8- and 9,10-oxides are unstable [1]. This instability is not correlated with their mutagenic potency, indicating that the observed biological effects of BaP-7,8-oxide in aqueous assays are not solely due to its intrinsic reactivity but are influenced by its rapid degradation or conversion [1].

Chemical Stability Aqueous Media Experimental Handling

Weak Direct Mutagenicity: Benzo[a]pyrene-7,8-oxide vs. 4,5-Oxide in the Ames Test

In direct bacterial mutagenicity assays, BaP-7,8-oxide is a weak mutagen compared to the highly potent K-region 4,5-oxide. In Salmonella typhimurium strains TA1537 and TA1538, which detect frameshift mutagens, the 7,8- and 9,10-oxides were less than 1% as mutagenic as the 4,5-oxide [1]. This profound difference (greater than 100-fold) underscores that BaP-7,8-oxide is not the ultimate DNA-reactive species, consistent with its role as a precursor requiring further metabolic activation to the highly mutagenic BPDE.

Mutagenicity Ames Test Genotoxicity

High Carcinogenicity In Vivo: Benzo[a]pyrene-7,8-oxide vs. 4,5-Oxide on Mouse Skin

In stark contrast to its weak direct mutagenicity, BaP-7,8-oxide is a potent carcinogen in vivo. In a 60-week mouse skin painting study, topical application of a high dose (0.4 µmol) of BaP-7,8-oxide resulted in high carcinogenicity, comparable to the parent compound benzo[a]pyrene [1]. Under the same conditions, the K-region 4,5-oxide was only weakly active, and the 9,10-oxide was completely inactive [1]. This in vivo potency confirms the critical role of BaP-7,8-oxide as a proximate carcinogen that is efficiently converted to the ultimate carcinogenic species, BPDE, in a living organism.

Carcinogenicity In Vivo Tumorigenesis

Enantioselective Metabolism by Epoxide Hydrolase: Kinetic Differences Between (+)- and (-)-Benzo[a]pyrene-7,8-oxide

The biological fate of BaP-7,8-oxide is highly stereoselective. The (-)-enantiomer of BaP-7,8-oxide is metabolized by rat hepatic microsomal epoxide hydrolase at a rate 3- to 4-fold greater than the (+)-enantiomer [1]. A kinetic analysis with purified enzyme in detergent solution revealed apparent Km values of 1.7 µM for the (+)-enantiomer and ≥20 µM for the (-)-enantiomer, indicating that the enzyme has a higher affinity for the (+)-form [1]. Furthermore, the (+)-enantiomer is significantly more tumorigenic than the (-)-enantiomer in vivo, and a racemic mixture exhibits enantiomeric synergism, being more tumorigenic than either enantiomer alone [1].

Enantioselective Metabolism Epoxide Hydrolase Stereochemistry

Critical Metabolic Intermediate: Benzo[a]pyrene-7,8-oxide vs. Benzo[a]pyrene-7,8-diol

BaP-7,8-oxide is the direct precursor to BaP-7,8-dihydrodiol, the substrate for the final activation step to BPDE. While BaP-7,8-oxide has weak tumorigenic activity, its dihydrodiol metabolite is a significantly more proximate carcinogen. In a study where a single subcutaneous injection of 0.9 µmol of BaP produced an 83% tumor incidence, the same dose of BaP-7,8-oxide showed very weak tumorigenic activity, and the 4,5-, 9,10-, and 11,12-oxides had none [1]. In contrast, the dihydrodiol had tumorigenic activity comparable to BaP itself, underscoring its position further down the activation pathway [1]. This positions BaP-7,8-oxide as the unique, rate-limiting entry point to the bay-region diol-epoxide pathway, distinct from both the inactive arene oxides and the more potent downstream dihydrodiol.

Metabolic Activation Bay-Region Theory Carcinogenesis

Divergent Carcinogenicity and Mutagenicity: A Unique Profile Among Arene Oxides

Benzo[a]pyrene-7,8-oxide exhibits a unique and counterintuitive profile among the three major arene oxides of BaP: it is a weak direct mutagen but a potent carcinogen. This is in direct opposition to the K-region 4,5-oxide, which is a strong mutagen [1] but a weak carcinogen [2]. The 9,10-oxide is both weakly mutagenic [1] and non-carcinogenic [2]. This divergence underscores that the 7,8-oxide's biological significance lies not in its own reactivity with DNA but in its role as a precursor that is efficiently metabolized in vivo to the ultimate carcinogen, BPDE. No other arene oxide can replicate this specific combination of properties, which is central to the bay-region theory of PAH carcinogenesis.

Structure-Activity Relationship Mechanism of Action Proximate Carcinogen

Benzo[a]pyrene-7,8-oxide (CAS 36504-65-1): Validated Research Applications Stemming from Quantitative Evidence


In Vitro Reconstitution of the Complete Bay-Region Diol-Epoxide Activation Pathway

BaP-7,8-oxide is the essential starting material for reconstituting the initial, rate-limiting step of the bay-region activation pathway in vitro. By providing this specific substrate to purified epoxide hydrolase (EPHX1) in a controlled system, researchers can generate BaP-7,8-dihydrodiol for subsequent oxidation by cytochrome P450 enzymes to yield the ultimate carcinogen BPDE [1]. This application is directly supported by evidence showing BaP-7,8-oxide is the only arene oxide efficiently converted to a dihydrodiol with high tumorigenic potential [2] and is subject to distinct enantioselective metabolism [3]. The use of other arene oxides (e.g., 4,5-oxide) would lead to products with different and irrelevant biological activities.

Investigating Stereochemical Control in Carcinogen Metabolism and Tumorigenesis

The profound stereoselectivity of BaP-7,8-oxide metabolism makes it an indispensable tool for studying the role of chirality in chemical carcinogenesis. Experiments requiring either the (+)- or (-)-enantiomer, or the racemic mixture, are based on the quantifiable evidence that the (-)-enantiomer is metabolized by epoxide hydrolase 3-4 times faster than the (+)-enantiomer [1], and that the (+)-enantiomer is significantly more tumorigenic [1]. Furthermore, the observed enantiomeric synergism of the racemate [1] is a unique phenomenon that cannot be studied with achiral or differently chiral analogs. This application is critical for labs focusing on the molecular details of metabolic activation and detoxification.

Comparative Mutagenesis and Carcinogenesis Studies to Validate the Bay-Region Theory

BaP-7,8-oxide serves as the critical 'proximate carcinogen' control in experiments designed to test the bay-region theory. Its unique profile of being a weak direct mutagen [1] but a potent carcinogen in vivo [2] is the experimental fulcrum for this theory. A study aiming to validate this pathway must include BaP-7,8-oxide to demonstrate that a compound with low intrinsic DNA reactivity can still be a potent carcinogen by acting as a metabolic precursor. Substitution with the K-region 4,5-oxide (strong mutagen, weak carcinogen) [1][2] or the 9,10-oxide (weak mutagen, inactive carcinogen) [1][2] would yield entirely different and confounding results, failing to address the central hypothesis of the bay-region mechanism.

Development of Targeted Analytical Methods for PAH Metabolite Profiling

Given its instability in aqueous solution [1], BaP-7,8-oxide is a challenging but essential target for analytical method development. The need to detect and quantify this specific, short-lived intermediate in complex biological matrices drives the development of sensitive and rapid techniques, such as HPLC-MS [2]. Using a more stable analog like the 4,5-oxide for method development would not accurately reflect the challenges of detecting the actual, unstable metabolic intermediate. Therefore, BaP-7,8-oxide is the authentic standard required for developing and validating assays aimed at accurately profiling the full spectrum of BaP metabolites in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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